N-(3-Hydroxypropyl)octadec-9-enamide

Description

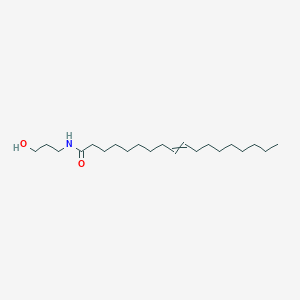

N-(3-Hydroxypropyl)octadec-9-enamide is a synthetic fatty acid amide characterized by an 18-carbon unsaturated chain (octadec-9-enamide) and a 3-hydroxypropyl group attached to the amide nitrogen. Unlike naturally occurring vanilloids (e.g., capsaicin), this compound lacks aromatic substituents, which may influence its pharmacokinetic and pharmacodynamic profiles .

Properties

CAS No. |

26021-22-7 |

|---|---|

Molecular Formula |

C21H41NO2 |

Molecular Weight |

339.6 g/mol |

IUPAC Name |

N-(3-hydroxypropyl)octadec-9-enamide |

InChI |

InChI=1S/C21H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)22-19-17-20-23/h9-10,23H,2-8,11-20H2,1H3,(H,22,24) |

InChI Key |

UDZJZDBQGJPVOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxypropyl)octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with 3-aminopropanol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypropyl)octadec-9-enamide can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The double bond in the octadec-9-enamide chain can be reduced to form a saturated amide.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a more reactive intermediate for further substitution.

Major Products

Oxidation: The major product is N-(3-Oxopropyl)octadec-9-enamide.

Reduction: The major product is N-(3-Hydroxypropyl)octadecanamide.

Substitution: The major products depend on the substituent introduced, such as N-(3-Chloropropyl)octadec-9-enamide.

Scientific Research Applications

N-(3-Hydroxypropyl)octadec-9-enamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential role in biological membranes and its interactions with proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is used in the formulation of cosmetics and personal care products due to its hydrophobic properties and ability to enhance the stability of emulsions

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)octadec-9-enamide involves its interaction with lipid membranes and proteins. The hydroxyl group allows it to form hydrogen bonds, while the long carbon chain interacts with hydrophobic regions of membranes. This dual interaction can influence membrane fluidity and protein function, making it a valuable compound in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with N-(3-Hydroxypropyl)octadec-9-enamide:

Olvanil ((Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide)

- Structure : Features a vanillyl group (4-hydroxy-3-methoxybenzyl) instead of the 3-hydroxypropyl group.

- Biological Activity: A synthetic TRPV1 agonist with reduced pungency compared to capsaicin, used in studies targeting nociceptive fiber desensitization .

- Key Difference : The aromatic vanillyl moiety enhances TRPV1 binding affinity but introduces pungency, whereas the aliphatic 3-hydroxypropyl group in the target compound may reduce receptor activation and irritation.

Glyceryl Nonivamide (N-[[4-(2,3-Dihydroxypropyl)-3-methoxyphenyl]methyl]nonanamide)

- Structure: Combines a nonanoyl (C9) chain with a glycerol-modified methoxyphenyl group.

- Biological Activity : Designed for enhanced solubility and reduced irritation; acts as a TRPV1 agonist with applications in topical analgesics .

- Key Difference : The shorter carbon chain (C9 vs. C18) and glycerol moiety improve water solubility but may reduce lipid membrane penetration compared to the target compound.

N-[3-[[(Z)-Octadec-9-enyl]amino]propyl]propane-1,3-diamine

- Structure : An octadec-9-enyl-substituted diamine rather than an amide.

- Potential Use: Likely employed in surfactants or drug delivery systems due to its amine groups, differing functionally from the target amide .

Comparative Data Table

| Compound Name | Structure Highlights | Molecular Weight (g/mol) | Biological Target | Solubility | Pungency | Applications |

|---|---|---|---|---|---|---|

| This compound | C18 unsaturated chain, 3-hydroxypropyl | ~355.5 (estimated) | Not fully known | Moderate (aliphatic) | Low | Pain management (inferred) |

| Olvanil | C18 unsaturated chain, vanillyl group | 433.6 | TRPV1 agonist | Low (aromatic) | Moderate | Neuropathic pain studies |

| Glyceryl Nonivamide | C9 chain, glycerol-methoxyphenyl | 339.4 | TRPV1 agonist | High (polar groups) | Low | Topical analgesics |

Key Research Findings

TRPV1 Modulation: Olvanil and glyceryl nonivamide are potent TRPV1 agonists, but their aromatic/glycerol groups contribute to residual pungency or solubility limitations.

Metabolic Stability : Aliphatic chains like the 3-hydroxypropyl group may enhance metabolic stability compared to aromatic counterparts, prolonging half-life in vivo.

Solubility-Bioavailability Trade-off: The target compound’s moderate solubility (due to its long unsaturated chain) could limit oral bioavailability, necessitating formulation improvements akin to glyceryl nonivamide’s glycerol modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.